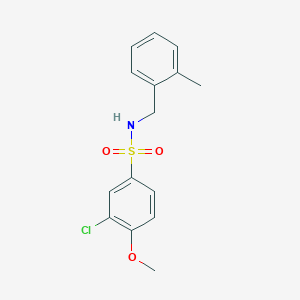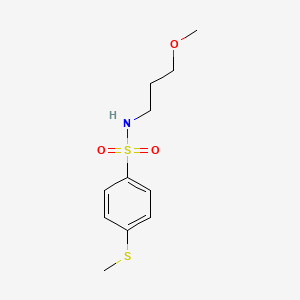acetate](/img/structure/B4172543.png)
ethyl [(4-tert-butylphenyl)amino](oxo)acetate
Descripción general
Descripción
Ethyl [(4-tert-butylphenyl)amino](oxo)acetate, also known as TBOA, is a chemical compound that has been extensively studied for its potential use in the field of neuroscience. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of the neurotransmitter glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a wide range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
Ethyl [(4-tert-butylphenyl)amino](oxo)acetate acts as a non-competitive inhibitor of glutamate transporters, binding to a specific site on the transporter protein and preventing the removal of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can have both beneficial and detrimental effects on neuronal function.
Biochemical and Physiological Effects:
The effects of ethyl [(4-tert-butylphenyl)amino](oxo)acetate on neuronal function depend on a variety of factors, including the concentration of the compound, the specific glutamate transporter being inhibited, and the duration of exposure. In general, ethyl [(4-tert-butylphenyl)amino](oxo)acetate has been shown to increase synaptic transmission and enhance neuroplasticity in some contexts, while also causing excitotoxicity and neuronal damage in others. ethyl [(4-tert-butylphenyl)amino](oxo)acetate has also been implicated in the pathogenesis of various neurological disorders, including epilepsy and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl [(4-tert-butylphenyl)amino](oxo)acetate as a research tool is its potency and specificity for glutamate transporters. This allows for precise manipulation of glutamate levels in the synaptic cleft, which is difficult to achieve using other methods. However, ethyl [(4-tert-butylphenyl)amino](oxo)acetate also has some limitations, including its potential for off-target effects and toxicity at high concentrations. Additionally, the use of ethyl [(4-tert-butylphenyl)amino](oxo)acetate in animal models of disease may not accurately reflect the pathophysiology of human neurological disorders.
Direcciones Futuras
There are many potential directions for future research on ethyl [(4-tert-butylphenyl)amino](oxo)acetate and its applications in neuroscience. One area of interest is the development of more specific and potent inhibitors of glutamate transporters, which could provide greater precision in manipulating glutamate levels in the brain. Another area of interest is the investigation of ethyl [(4-tert-butylphenyl)amino](oxo)acetate's effects on different types of glutamate transporters and their roles in various neurological disorders. Finally, the development of more sophisticated animal models and in vitro assays could provide a better understanding of the mechanisms underlying ethyl [(4-tert-butylphenyl)amino](oxo)acetate's effects on neuronal function.
Aplicaciones Científicas De Investigación
Ethyl [(4-tert-butylphenyl)amino](oxo)acetate has been extensively studied for its potential use in the field of neuroscience research. Its ability to inhibit glutamate transporters has led to a wide range of applications, including the study of synaptic transmission, neuroplasticity, and the pathophysiology of neurological disorders. ethyl [(4-tert-butylphenyl)amino](oxo)acetate has also been used as a tool to investigate the role of glutamate transporters in various animal models of disease.
Propiedades
IUPAC Name |
ethyl 2-(4-tert-butylanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-5-18-13(17)12(16)15-11-8-6-10(7-9-11)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURIMUMBNRFTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4172466.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4172482.png)
![1-(1-benzofuran-2-ylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4172495.png)
![N-(4-bromophenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4172505.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide](/img/structure/B4172510.png)
amino]benzamide](/img/structure/B4172511.png)
![3-chloro-N-{2-[(2-furylmethyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4172521.png)
![N-(3-chloro-2-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4172524.png)

![N~1~-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4172545.png)
![7-tert-butyl-3-(2-phenoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4172552.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B4172554.png)

![2-({2-[(4-biphenylylmethyl)amino]ethyl}amino)ethanol dihydrochloride](/img/structure/B4172565.png)